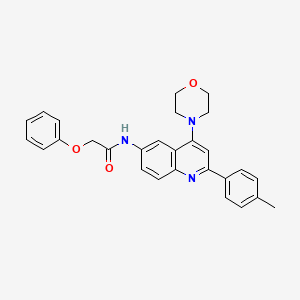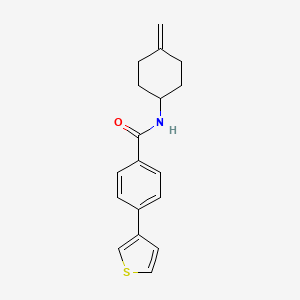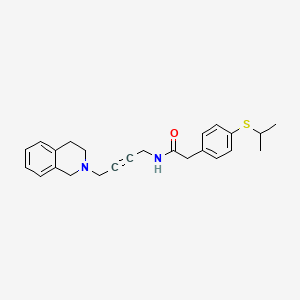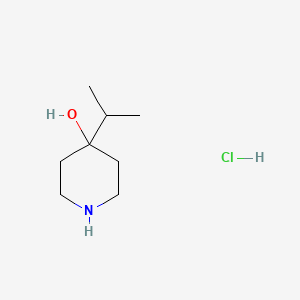
2,4-二氟-N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-7-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
科学研究应用
抗癌活性
研究表明,磺酰胺衍生物(包括与2,4-二氟-N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-7-基)苯磺酰胺结构相似的那些)表现出有效的抗癌活性。这些化合物已合成并在体外针对各种癌细胞系进行评估,显示出显着的细胞毒性作用并具有通过激活促凋亡基因和信号通路(如 caspase 3、caspase 8 和 caspase 9)以及 p38 和 ERK1/2 的磷酸化诱导细胞凋亡的能力(Cumaoğlu 等,2015; Al-Said 等,2010)。
荧光应用
磺酰胺衍生物在开发锌(II)特异性荧光团方面也发挥着重要作用,由于在与 Zn2+ 结合时具有强荧光,因此对于研究细胞内 Zn2+ 至关重要。研究和了解此类化合物及其与 Zn2+ 的配合物的荧光特性在生物化学和医学研究中具有深远的影响(Kimber 等,2001)。
合成和分子结构研究
对磺酰胺衍生物的合成和分子结构的研究揭示了其在治疗各种疾病方面的潜力。具有喹啉基部分的化合物在多个人类肿瘤细胞系中显示出显着的抗癌活性。对其分子结构和结构与生物活性之间关系的详细研究可以导致更有效的抗癌剂的开发(Żołnowska 等,2018)。
杂环合成
磺酰胺化合物进行分子内取代的能力已被用于杂环化合物(如异喹啉和喹啉)的合成中。这些过程对于开发在化学研究和工业中具有各种应用的药物和其他有机化合物至关重要(Ichikawa 等,2006)。
作用机制
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide derivatives .
Mode of Action
Based on its structural similarity to other sulfonamide derivatives, it is plausible that it may inhibit the activity of certain enzymes or proteins, thereby modulating their function .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could potentially disrupt various metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on various factors including its molecular size, lipophilicity, and the presence of specific transporters in the body .
Result of Action
Based on its potential mode of action, it could lead to the inhibition of certain enzymes or proteins, potentially disrupting their normal function and leading to various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its ability to interact with its target. Similarly, the presence of other molecules could either facilitate or hinder its action by affecting its absorption, distribution, metabolism, or excretion .
属性
IUPAC Name |
2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S2/c1-25(21,22)20-8-2-3-11-4-6-13(10-15(11)20)19-26(23,24)16-7-5-12(17)9-14(16)18/h4-7,9-10,19H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWHIIXTAYCARG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)



![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)


